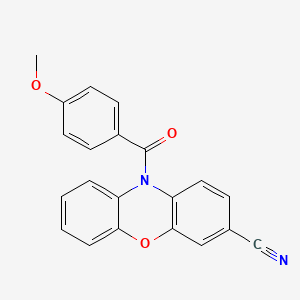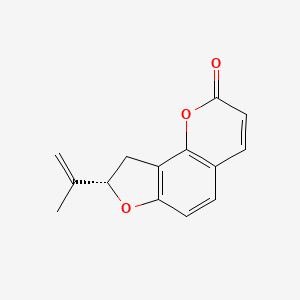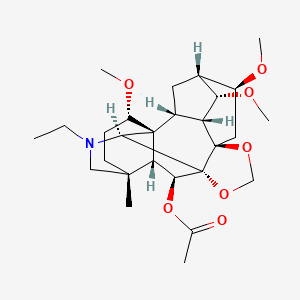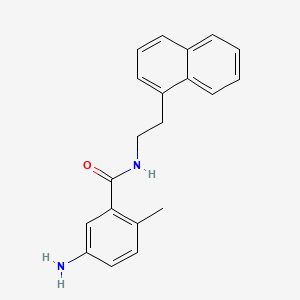![molecular formula C46H91NO5 B11931456 heptadecan-9-yl 10-[2-hydroxyethyl-(8-nonoxy-8-oxooctyl)amino]decanoate](/img/structure/B11931456.png)
heptadecan-9-yl 10-[2-hydroxyethyl-(8-nonoxy-8-oxooctyl)amino]decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecan-9-yl 10-[2-hydroxyethyl-(8-nonoxy-8-oxooctyl)amino]decanoate is a synthetic lipid compound used primarily in the formulation of lipid nanoparticles (LNPs) for drug delivery systems, particularly for mRNA-based therapeutics and vaccines . This compound is known for its ability to encapsulate and protect mRNA molecules, facilitating their delivery into cells .
Preparation Methods
The synthesis of heptadecan-9-yl 10-[2-hydroxyethyl-(8-nonoxy-8-oxooctyl)amino]decanoate involves several steps:
Esterification Reaction: The process begins with the esterification of heptadecanoic acid with 2-hydroxyethylamine to form an intermediate compound.
Addition of Nonyl Group: The intermediate is then reacted with 8-nonyloxy-8-oxooctanoic acid under controlled conditions to introduce the nonyl group.
Final Esterification: The final step involves esterifying the resulting compound with decanoic acid to form this compound.
Industrial production methods typically involve large-scale esterification reactions using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Heptadecan-9-yl 10-[2-hydroxyethyl-(8-nonoxy-8-oxooctyl)amino]decanoate undergoes several types of chemical reactions:
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s properties.
Substitution: The amino group can undergo substitution reactions with various reagents, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are aliphatic alcohols and diacidic amino head group moieties .
Scientific Research Applications
Heptadecan-9-yl 10-[2-hydroxyethyl-(8-nonoxy-8-oxooctyl)amino]decanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of heptadecan-9-yl 10-[2-hydroxyethyl-(8-nonoxy-8-oxooctyl)amino]decanoate involves its incorporation into lipid nanoparticles, which encapsulate mRNA molecules. Upon administration, these nanoparticles facilitate the delivery of mRNA into cells by fusing with the cell membrane. The mRNA is then released into the cytoplasm, where it is translated into the target protein . This process involves molecular targets such as the cell membrane and intracellular pathways responsible for mRNA translation .
Comparison with Similar Compounds
Heptadecan-9-yl 10-[2-hydroxyethyl-(8-nonoxy-8-oxooctyl)amino]decanoate is unique due to its specific structure, which provides optimal encapsulation and delivery of mRNA. Similar compounds include:
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl)amino)octanoate: Another synthetic lipid used in LNP formulations.
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate: A similar compound with slight variations in the alkyl chain, affecting its lipid behavior.
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate: A simpler analog used for studying basic lipid interactions.
These compounds share similar applications but differ in their structural properties, which can influence their efficacy and stability in various formulations.
Properties
Molecular Formula |
C46H91NO5 |
|---|---|
Molecular Weight |
738.2 g/mol |
IUPAC Name |
heptadecan-9-yl 10-[2-hydroxyethyl-(8-nonoxy-8-oxooctyl)amino]decanoate |
InChI |
InChI=1S/C46H91NO5/c1-4-7-10-13-19-27-34-43-51-45(49)37-30-24-20-26-33-40-47(41-42-48)39-32-25-18-16-17-23-31-38-46(50)52-44(35-28-21-14-11-8-5-2)36-29-22-15-12-9-6-3/h44,48H,4-43H2,1-3H3 |
InChI Key |
PPRICSSYXVUHOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-({3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-YL)ethoxy]phenyl}formamido)-3-phenylpropanoate dihydrochloride](/img/structure/B11931387.png)


![3-[2-[2-[2-[2-[3-Oxo-3-[(2,2,6,6-tetramethyl-1-oxidopiperidin-4-yl)amino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11931411.png)
![(2R,3R)-2-benzhydryl-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;oxalic acid](/img/structure/B11931416.png)

![N-(1-benzylpyrrolidin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine;4-methylbenzenesulfonic acid](/img/structure/B11931430.png)





